N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its complex molecular structure, which includes a dimethoxyphenyl group, a dimethylamino group, and a thiazolopyrimidine moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step may involve the alkylation of an amine precursor with dimethylamine.
Attachment of the Dimethoxyphenyl Group: This can be done via a nucleophilic substitution reaction.
Formation of the Thioacetamide Linkage: This step involves the reaction of a thioacetamide precursor with the thiazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-2-((2-(methylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- N-(2,5-dimethoxyphenyl)-2-((2-(ethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- N-(2,5-dimethoxyphenyl)-2-((2-(propylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Uniqueness
N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and molecular structure. This uniqueness may confer distinct biological activities and properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S2/c1-22(2)17-21-15-14(27-17)16(19-9-18-15)26-8-13(23)20-11-7-10(24-3)5-6-12(11)25-4/h5-7,9H,8H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVJRIPNMTXEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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